N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline
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Description
“N-(Benzyloxycarbonyl)-5-bromo-2-methylaniline” likely refers to a compound that is part of the benzyloxycarbonyl (Cbz or Z) group of compounds . These compounds are often used in peptide synthesis as a protecting group for the amino group . The benzyloxycarbonyl group can be removed under mild conditions without the use of toxic reagents .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, penicillin acylases from both Alcaligenes faecalis and Escherichia coli are capable of removing the N-benzyloxycarbonyl protecting group in amino acid derivatives .Mechanism of Action
Target of Action
Compounds with a benzyloxycarbonyl group are known to be used in organic synthesis for the introduction of the benzyloxycarbonyl protecting group for amines .
Mode of Action
It’s worth noting that benzyloxycarbonyl derivatives have been shown to block apoptosis-inducing factors (aif), which are efficient inhibitors of apoptosis in cells .
Biochemical Pathways
The compound’s benzyloxycarbonyl group is known to play a role in the synthesis of peptides, which are involved in various biochemical pathways .
Result of Action
It’s worth noting that benzyloxycarbonyl derivatives have been shown to block apoptosis-inducing factors (aif), which could potentially prevent cell death .
Action Environment
It’s important to note that environmental factors can significantly impact the effectiveness of a compound .
Properties
IUPAC Name |
benzyl N-(5-bromo-2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11-7-8-13(16)9-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMDEDYAJQNDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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